

BMT-136088 for imaging LPA1 expression in lung tissue.

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Compound of Interest

Compound Name: BMT-136088

Cat. No.: B15570391

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An In-Depth Technical Guide to ^{11}C -**BMT-136088** for Imaging LPA1 Expression in Lung Tissue

Introduction

The lysophosphatidic acid receptor type 1 (LPA1) is a G protein-coupled receptor that plays a critical role in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2][3][4] In response to lung injury, signaling by lysophosphatidic acid (LPA) through LPA1 can lead to aberrant wound healing, characterized by increased fibroblast recruitment, vascular leakage, and promotion of epithelial cell apoptosis, ultimately resulting in the progressive scarring of lung tissue.[1][2][4][5][6] Given its central role in fibrosis, the LPA1 receptor is a key target for novel therapeutic interventions.

The development of specific imaging agents to quantify LPA1 expression in vivo is crucial for understanding disease progression and for the clinical development of LPA1-targeting drugs.[1][7] ^{11}C -**BMT-136088** is a high-affinity and selective LPA1 antagonist developed as a positron emission tomography (PET) radioligand for the in vivo quantification of LPA1 receptors in the lung.[1][8] This technical guide provides a comprehensive overview of ^{11}C -**BMT-136088**, summarizing its quantitative data, experimental protocols for its use in non-human primates, and the signaling pathways it helps to investigate.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and binding parameters of ^{11}C -**BMT-136088** as determined in studies with rhesus monkeys.[1][2][8]

Table 1: In Vivo Binding and Distribution Parameters

Parameter	Value	Description	Source
Volume of Distribution (VT)	1.83 ± 0.16 mL/g (MA1) 2.1 ± 0.55 mL/g (EA)	The volume of plasma that would be required to contain the total amount of the radiotracer in the lung tissue at equilibrium.	[2]
Nondisplaceable Volume (VND)	0.9 ± 0.08 mL/g	The volume of distribution of the tracer in tissue that is not specifically bound to the target receptor.	[1][2][8]
Nondisplaceable Binding Potential (BPND)	1.1 ± 0.14	An index of the density of available receptors, representing the ratio of specifically bound to nondisplaceable tracer at equilibrium.	[1][2][8]
Specific Binding	~52%	The percentage of total radioactivity in the lung at equilibrium that is specifically bound to LPA1 receptors.	[1]
Test-Retest Variability (VT)	-6% (MA1, n=1) -1% ± 14% (EA, n=2)	The variability in the volume of distribution measurement when repeated under the same conditions.	[2][8]

MA1: Multilinear Analysis 1; EA: Equilibrium Analysis

Table 2: In Vivo Pharmacodynamic and Affinity Parameters

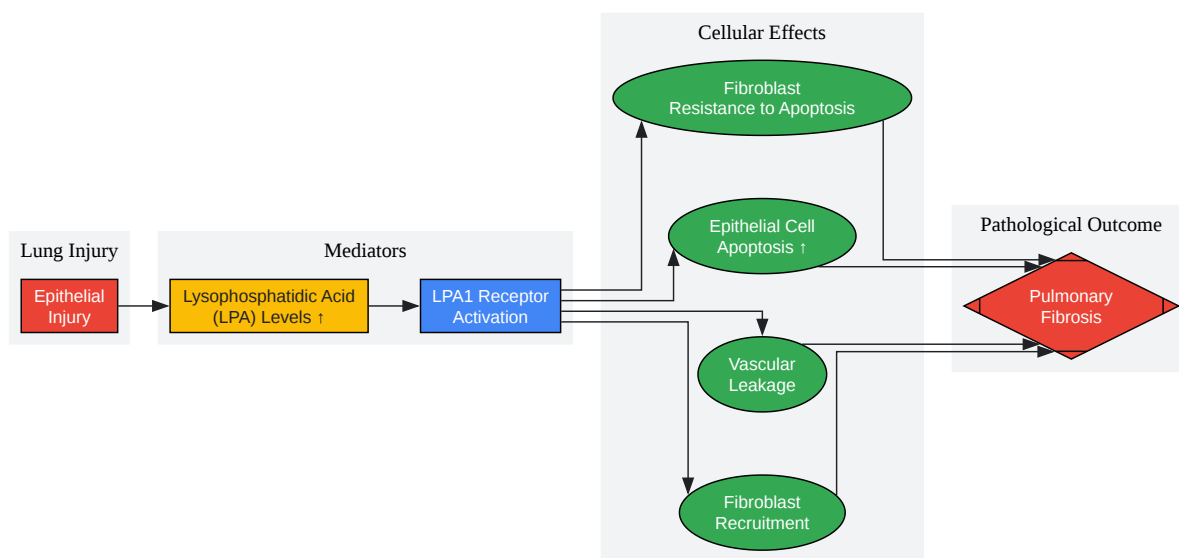
Parameter	Value	Description	Source
In Vivo Dissociation Constant (KD)	55 pM	A measure of the radioligand's binding affinity for the LPA1 receptor in a living system.	[1][2][8]
Plasma Free Fraction (fP)	0.2%	The fraction of the tracer in plasma that is not bound to proteins and is available to cross membranes and bind to receptors.	[1][2][8]
IC50	28 ± 12 nM	The plasma concentration of the unlabeled BMT-136088 required to inhibit 50% of the specific binding of the radiotracer.	[1][2][8]
ID50	73 ± 30 nmol/kg	The injected dose of the unlabeled BMT-136088 required to reduce the specific binding of the radiotracer by 50%.	[2][8]

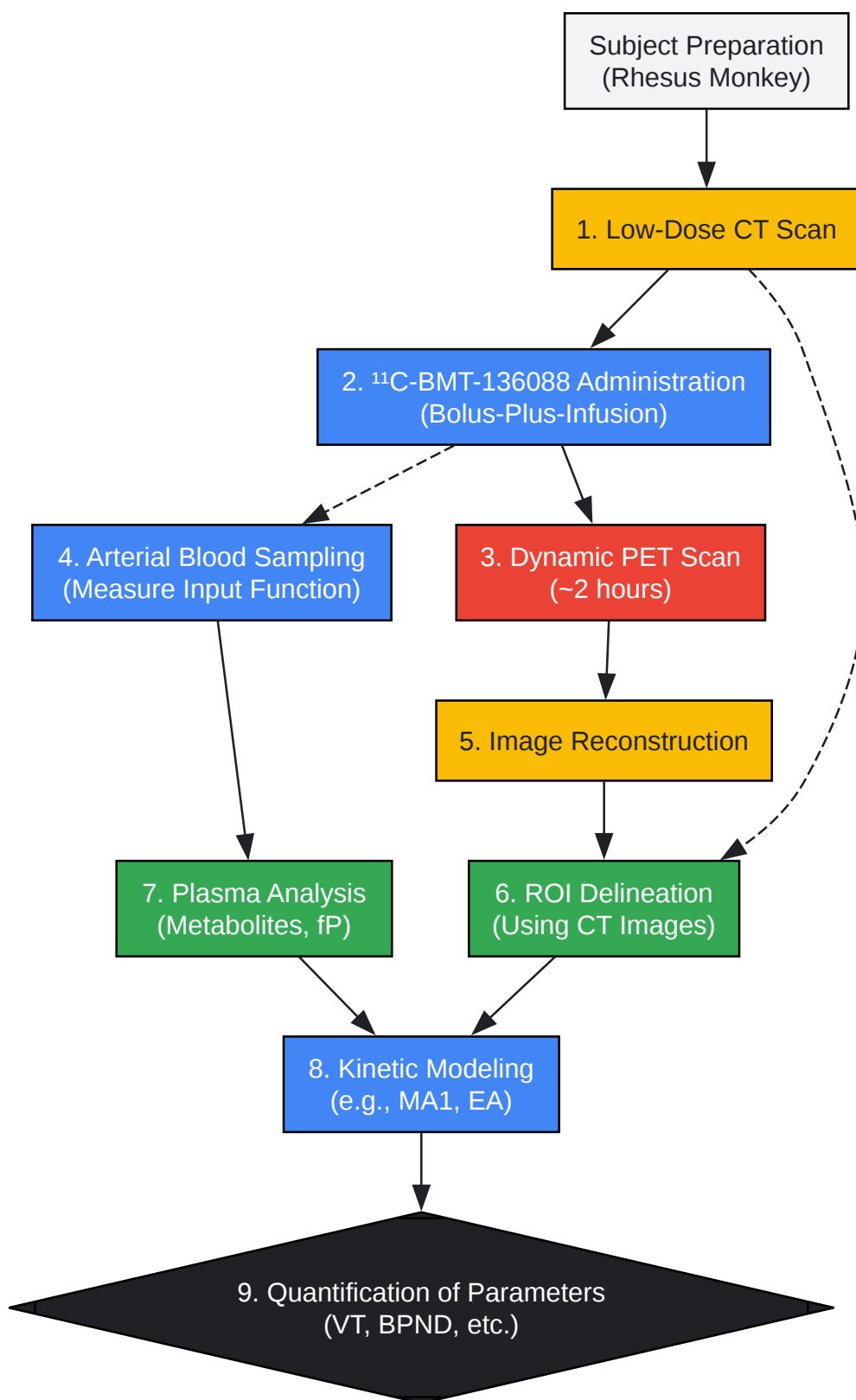
Table 3: Radiation Dosimetry Estimates (Human Phantoms)

Parameter	Male ($\mu\text{Sv}/\text{MBq}$)	Female ($\mu\text{Sv}/\text{MBq}$)	Description	Source
Effective Dose	6.9 ± 0.6	8.7 ± 0.6	The tissue-weighted sum of the equivalent doses in all specified tissues and organs of the body.	[1][2]
Highest Organ Dose (Liver)	43.1 ± 4.9	68.9 ± 9.4	The highest absorbed dose received by any single organ during the procedure.	[1][2]

Signaling and Experimental Visualizations

The following diagrams illustrate the pathological signaling pathway of LPA1 in lung fibrosis and the experimental workflow for using ^{11}C -**BMT-136088**.





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